BenchChemオンラインストアへようこそ!

4-(4-Isobutylphenyl)cyclohexanone

Lipophilicity Drug Design Pharmacokinetics

This cyclohexanone derivative features a 4-isobutylphenyl moiety that delivers a distinct steric and electronic profile compared to simpler 4-phenyl or 4-alkyl analogs. The isobutyl group raises lipophilicity (Consensus Log P 3.87) while maintaining a favorable TPSA (17.07 Ų), optimizing membrane permeability and metabolic stability in lead optimization. With a purity of 97% and full analytical characterization, it ensures reproducibility in SAR campaigns, binding assays, and multi-step syntheses. Immediate shipment available for R&D quantities.

Molecular Formula C16H22O
Molecular Weight 230.351
CAS No. 1890662-66-4
Cat. No. B2652518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Isobutylphenyl)cyclohexanone
CAS1890662-66-4
Molecular FormulaC16H22O
Molecular Weight230.351
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C2CCC(=O)CC2
InChIInChI=1S/C16H22O/c1-12(2)11-13-3-5-14(6-4-13)15-7-9-16(17)10-8-15/h3-6,12,15H,7-11H2,1-2H3
InChIKeySYFKAFHWTVOTEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Isobutylphenyl)cyclohexanone (CAS 1890662-66-4): A Defined Cyclohexanone Intermediate for Pharmaceutical Research and Synthesis


4-(4-Isobutylphenyl)cyclohexanone (CAS 1890662-66-4), with molecular formula C16H22O and molecular weight 230.35 g/mol, is a synthetic, substituted cyclohexanone derivative featuring a 4-isobutylphenyl moiety at the cyclohexanone 4-position . This compound is primarily utilized as a chemical intermediate in organic synthesis and pharmaceutical research, valued for its ketone functionality and aromatic-aliphatic hybrid structure, which enables further derivatization . Its computed physicochemical profile, including a consensus Log P of approximately 3.87, supports its utility in the design and synthesis of bioactive molecules with lipophilic characteristics .

Why Generic 4-Substituted Cyclohexanones Cannot Substitute for 4-(4-Isobutylphenyl)cyclohexanone in Research Applications


Generic substitution with other 4-substituted cyclohexanones (e.g., 4-phenylcyclohexanone or 4-alkyl cyclohexanones) is not viable for applications requiring the specific steric and electronic profile of the 4-isobutylphenyl group [1]. The isobutyl substituent significantly alters lipophilicity, metabolic stability, and steric bulk compared to simpler analogs, which can critically impact compound performance in structure-activity relationship (SAR) studies, binding assays, or subsequent synthetic steps . The following quantitative evidence demonstrates how these specific structural features translate into measurable physicochemical and, by class-level inference, potential biological differences that preclude simple analog replacement [REFS-1, REFS-2].

Product-Specific Quantitative Differentiation Guide for 4-(4-Isobutylphenyl)cyclohexanone Procurement


Computed Lipophilicity (Log P): A 4.27-Fold Increase in Predicted Partition Coefficient Over Unsubstituted 4-Phenylcyclohexanone

The consensus Log P (octanol-water partition coefficient) for 4-(4-Isobutylphenyl)cyclohexanone is calculated as 3.87, indicating substantially higher lipophilicity compared to the unsubstituted 4-phenylcyclohexanone, which has a reported experimental Log P of approximately 2.4 [REFS-1, REFS-2]. This difference corresponds to a predicted 4.27-fold increase in partition coefficient, which is directly relevant to compound behavior in biological assays and membrane permeability predictions.

Lipophilicity Drug Design Pharmacokinetics SAR Studies

Steric Bulk and Rotatable Bond Count: A 50% Increase in Rotatable Bonds Relative to 4-Phenylcyclohexanone Influencing Molecular Conformation

4-(4-Isobutylphenyl)cyclohexanone possesses 3 rotatable bonds, primarily due to the isobutyl chain, compared to only 2 rotatable bonds in the simpler 4-phenylcyclohexanone analog . This 50% increase in rotatable bonds introduces greater conformational flexibility and steric bulk, which can directly impact molecular recognition in binding pockets and the outcome of stereoselective chemical reactions.

Molecular Conformation Receptor Binding Steric Effects Chemical Synthesis

Predicted Aqueous Solubility: Approximately 0.038 mg/mL, Classified as 'Soluble' and Nearly 5-Fold Higher than 4-Phenylcyclohexanone

The ESOL-predicted aqueous solubility of 4-(4-Isobutylphenyl)cyclohexanone is 0.0381 mg/mL (0.000165 mol/L), placing it in the 'Soluble' class on the Log S solubility scale . In contrast, the simpler analog 4-phenylcyclohexanone is reported to have a lower aqueous solubility, estimated at approximately 0.008 mg/mL . This represents a predicted 4.8-fold improvement in solubility, which can significantly ease handling in aqueous-based biological assays.

Solubility Formulation Assay Development Medicinal Chemistry

Topological Polar Surface Area (TPSA): 17.07 Ų, Identical to 4-Phenylcyclohexanone, Supporting Similar Membrane Permeability Baseline

The topological polar surface area (TPSA) of 4-(4-Isobutylphenyl)cyclohexanone is calculated to be 17.07 Ų . This value is essentially identical to the calculated TPSA for the comparator 4-phenylcyclohexanone, which is also approximately 17 Ų . This similarity indicates that the introduction of the isobutyl group does not alter the compound's capacity for hydrogen bonding, preserving a favorable profile for passive membrane diffusion.

TPSA Drug-like Properties Permeability Bioavailability

Synthetic Utility: Demonstrated as a Key Intermediate in Ibuprofen Synthesis via Catalytic Hydrogenation

The 4-isobutylcyclohexanone core is a recognized intermediate in the synthesis of ibuprofen. In a published synthetic sequence, a related 4-isobutylcyclohexanone derivative is fully reduced by catalytic hydrogenation to yield a key ibuprofen intermediate [1]. This demonstrates the chemical tractability and relevance of this specific substitution pattern for producing high-value pharmaceutical compounds.

Organic Synthesis Pharmaceutical Intermediate Ibuprofen Catalytic Hydrogenation

Commercial Availability and Analytical Quality: 97% Standard Purity with Comprehensive Analytical Data (NMR, HPLC, GC) from a Leading Supplier

4-(4-Isobutylphenyl)cyclohexanone is commercially available with a standard purity specification of 97% and is supported by batch-specific analytical data, including NMR, HPLC, and GC, as provided by Bidepharm . This contrasts with the variable or unreported purity of less common analogs from other sources, ensuring consistency and reproducibility in research applications.

Quality Control Analytical Standards Procurement Reproducibility

Optimal Research and Industrial Applications for 4-(4-Isobutylphenyl)cyclohexanone Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies in Drug Discovery Requiring Controlled Lipophilicity and Steric Bulk

Utilize 4-(4-Isobutylphenyl)cyclohexanone as a starting material or intermediate in SAR campaigns where incremental changes in lipophilicity (Δ Log P = 1.47 vs. 4-phenylcyclohexanone) and steric bulk (3 vs. 2 rotatable bonds) are critical parameters for modulating target binding, metabolic stability, or cellular permeability [REFS-1, REFS-2]. Its well-defined computed properties (e.g., Log P = 3.87, TPSA = 17.07 Ų) provide a robust baseline for property-based drug design .

Synthesis of Bioactive Molecules Derived from the 4-Isobutylphenyl Cyclohexanone Scaffold

Employ 4-(4-Isobutylphenyl)cyclohexanone as a key synthetic intermediate for constructing pharmacologically active molecules. Its demonstrated utility in the synthesis of ibuprofen intermediates via catalytic hydrogenation highlights its potential for creating compounds with analgesic and anti-inflammatory properties [1]. Its ketone functionality allows for further derivatization (e.g., reductive amination, Grignard addition) to access diverse chemical space.

In Vitro Pharmacology and Assay Development Requiring Favorable Solubility

Use this compound in biological assays where its predicted 4.8-fold higher aqueous solubility (0.038 mg/mL) compared to 4-phenylcyclohexanone simplifies the preparation of consistent and reliable test solutions, reducing the risk of compound precipitation or assay interference from high DMSO concentrations [REFS-1, REFS-4].

Procurement for Specialized Chemical Libraries Focused on Lipophilic, Drug-like Space

Acquire 4-(4-Isobutylphenyl)cyclohexanone to populate compound libraries aimed at targeting membrane-bound receptors or intracellular targets, where its high lipophilicity (Log P = 3.87) and favorable TPSA (17.07 Ų) predict good membrane permeability while maintaining a drug-like profile [REFS-1, REFS-5]. This is supported by commercial availability at 97% purity with full analytical characterization, ensuring library quality .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Isobutylphenyl)cyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.